molecular formula C20H22N2O B14619753 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole CAS No. 60627-73-8

1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole

Cat. No.: B14619753
CAS No.: 60627-73-8
M. Wt: 306.4 g/mol
InChI Key: XSDFHZUIRVOYIQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with methyl, phenyl, and propoxy groups

Preparation Methods

The synthesis of 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Industrial production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

    Common reagents and conditions: Typical reagents include halogens for halogenation, acids for protonation, and bases for deprotonation. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Scientific Research Applications

1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways involved: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:

    Similar compounds: Examples include other pyrazole derivatives with different substituents, such as 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-ethoxy-1H-pyrazole and 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-butoxy-1H-pyrazole.

Properties

CAS No.

60627-73-8

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)-5-phenyl-4-propoxypyrazole

InChI

InChI=1S/C20H22N2O/c1-4-14-23-20-18(16-12-10-15(2)11-13-16)21-22(3)19(20)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3

InChI Key

XSDFHZUIRVOYIQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N(N=C1C2=CC=C(C=C2)C)C)C3=CC=CC=C3

Origin of Product

United States

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